3-(2-Chlorobenzenesulfonamido)propanoic acid
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Overview
Description
3-(2-Chlorobenzenesulfonamido)propanoic acid is a chemical compound with the molecular formula C9H10ClNO4S and a molecular weight of 263.7 g/mol . It is also known by its IUPAC name, N-[(2-chlorophenyl)sulfonyl]-beta-alanine . This compound is notable for its role as a selective inhibitor of the human serotonin receptor 5-HT2A .
Preparation Methods
The synthesis of 3-(2-Chlorobenzenesulfonamido)propanoic acid typically involves the reaction of 2-chlorobenzenesulfonyl chloride with beta-alanine under basic conditions . The reaction is carried out in an organic solvent such as dichloromethane, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction . The product is then purified through recrystallization or chromatography.
Chemical Reactions Analysis
3-(2-Chlorobenzenesulfonamido)propanoic acid undergoes various chemical reactions, including:
Substitution Reactions: The sulfonamide group can participate in nucleophilic substitution reactions, often with reagents like sodium hydride or potassium carbonate.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although detailed studies on these reactions are limited.
Coupling Reactions: It can be used in Heck cross-coupling reactions to form complex molecules.
Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide . Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
3-(2-Chlorobenzenesulfonamido)propanoic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-(2-Chlorobenzenesulfonamido)propanoic acid involves its binding to the 5-HT2A receptor, inhibiting the binding of natural ligands . This inhibition affects the serotonin signaling pathway, which is crucial in regulating mood, cognition, and perception . The compound may also interact with other ion channels and peptides, such as the NMDA glutamate receptor and the CGRP calcitonin gene-related peptide receptor .
Comparison with Similar Compounds
Similar compounds to 3-(2-Chlorobenzenesulfonamido)propanoic acid include other sulfonamide derivatives and serotonin receptor inhibitors. Some examples are:
3-Bromo-5-iodobenzoic acid: Used in similar coupling reactions and as a building block in organic synthesis.
Indole derivatives: These compounds also exhibit biological activities and are used in the synthesis of pharmaceuticals.
The uniqueness of this compound lies in its specific inhibition of the 5-HT2A receptor, which is not a common feature among all sulfonamide derivatives .
Properties
IUPAC Name |
3-[(2-chlorophenyl)sulfonylamino]propanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClNO4S/c10-7-3-1-2-4-8(7)16(14,15)11-6-5-9(12)13/h1-4,11H,5-6H2,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HJRPPGPCPXRMFK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)S(=O)(=O)NCCC(=O)O)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClNO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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